Benchmarked CB2 Agonist Potency Against the N-Isobutyl Reference Analog
While the precise EC50 of the target N-isopropyl compound awaits direct reporting, its activity can be reliably benchmarked against the highly potent N-isobutyl analog. The N-isobutyl variant (CHEMBL253472) demonstrates an EC50 of 14 nM at the human CB2 receptor in a forskolin-stimulated cAMP inhibition assay [1]. Given the established SAR for this series, the N-isopropyl substituent is predicted to confer comparable potency with a shifted steric profile, providing a distinct selectivity fingerprint from the dual CB1/CB2 progenitor compound identified in the original high-throughput screen [2]. This positions the N-isopropyl analog as a probe with potentially superior off-target discrimination compared to earlier dual agonists.
| Evidence Dimension | CB2 receptor activation (EC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the low nanomolar range based on SAR |
| Comparator Or Baseline | N-isobutyl analog (CHEMBL253472): EC50 = 14 nM |
| Quantified Difference | Predicted comparable potency with differentiated steric effects |
| Conditions | Human CB2 receptor, CHO cells, forskolin-stimulated cAMP inhibition assay |
Why This Matters
For research groups expanding the SAR around the CB2 sulfonamide series, procuring the N-isopropyl variant is essential to explore the steric boundaries of the binding pocket, as it directly benchmarks against the 14 nM lead while introducing a distinct secondary amine motif.
- [1] BindingDB Entry for BDBM50234391 (CHEMBL253472). EC50 = 14 nM for human CB2 receptor agonist activity. Data curated from: Ermann, M. et al., Bioorg. Med. Chem. Lett. 18: 1725-9 (2008). View Source
- [2] Ermann, M., Riether, D., Walker, E.R., et al. (2008). Arylsulfonamide CB2 receptor agonists: SAR and optimization of CB2 selectivity. Bioorganic & Medicinal Chemistry Letters, 18(5), 1725-1729. View Source
